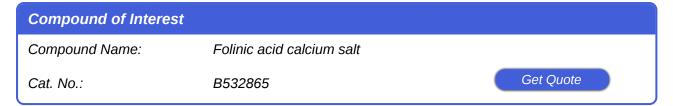


Application Notes and Protocols: Folinic Acid Calcium Salt in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **folinic acid calcium salt** (also known as leucovorin calcium) in mouse models, primarily in the context of methotrexate (MTX) rescue protocols.

Data Presentation: Dosage and Administration Summary

The following table summarizes quantitative data on **folinic acid calcium salt** dosage and administration from various studies in mouse models.



Mouse Model	Folinic Acid Salt Dosage	Administrat ion Route	Frequency/ Schedule	Experiment al Context	Reference
Balb/c mice	7.0 mg/kg	Intraperitonea I (i.p.)	Every 2nd day	To protect against MTX- induced growth suppression	[1][2]
L1210 leukemic mice	24 mg/kg	Subcutaneou s (s.c.)	16 hours after MTX	To prevent lethal toxicity of high-dose MTX	[3]
L1210 leukemic mice	>96 mg/kg	Subcutaneou s (s.c.)	2 hours after MTX	To maximally affect MTX retention in tissues	[3]
EMT6 mammary adenocarcino ma-bearing mice	0.375 - 2.25 mmol/kg	Bolus Intraperitonea I (i.p.)	Single dose	To selectively expand 5,10-methylenetetr ahydrofolate pools in tumors	[4]
EMT6 mammary adenocarcino ma-bearing mice	1.5 mmol/kg (total dose)	Continuous Subcutaneou s (s.c.) Infusion	Over 3 days	To compare with bolus injection for folate pool expansion	[4]
Normal and L1210 leukemic mice	Not specified	Oral (p.o.)	Delayed administratio n post-MTX	To prevent MTX toxicity and gastrointestin al lesions; as effective as parenteral routes	[5][6]







Mice (general)

Figure 1575 mg/kg

Intravenous (i.v.)

Single dose

Intravenous (i.v.)

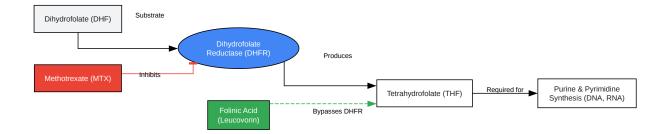
Single dose

active (somer)

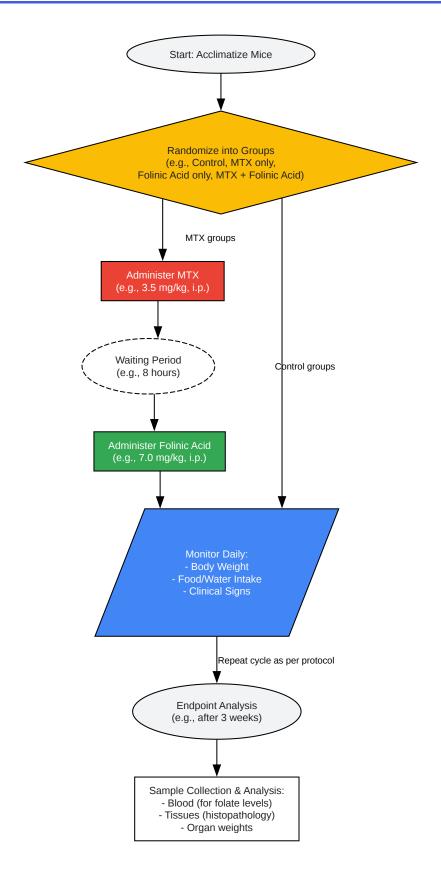
Signaling Pathway: Methotrexate Rescue

Folinic acid is a 5-formyl derivative of tetrahydrofolic acid. It is readily converted to other reduced folic acid derivatives, such as tetrahydrofolate (THF), which are essential coenzymes for nucleic acid synthesis. Methotrexate inhibits dihydrofolate reductase (DHFR), the enzyme that reduces dihydrofolate to THF. By providing a downstream source of THF, folinic acid bypasses the metabolic block induced by MTX, allowing for the continuation of DNA, RNA, and protein synthesis in normal cells. This "rescue" mechanism is crucial for mitigating the toxic effects of high-dose MTX on healthy tissues like bone marrow and gastrointestinal mucosa.[8]









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